4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide
Description
Properties
CAS No. |
644980-51-8 |
|---|---|
Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C23H27NO3/c1-3-17-11-13-18(14-12-17)22(26)24-23(15-7-4-8-16-23)21(25)19-9-5-6-10-20(19)27-2/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3,(H,24,26) |
InChI Key |
BWMGUSPZDARREC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
The initial step often involves the coupling of 2-methoxybenzoic acid (or its derivative) with cyclohexylamine. This reaction can be facilitated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or triethylamine to activate the carboxylic acid group.
-
- 2-Methoxybenzoic acid
- Cyclohexylamine
- Coupling agents (e.g., DCC)
-
- Temperature: Room temperature to reflux
- Solvent: Dichloromethane or toluene
Ethyl Group Introduction
To introduce the ethyl group, a reaction involving ethyl iodide or ethyl bromide can be performed under basic conditions. This step may require a phase transfer catalyst to enhance the reaction efficiency.
- Reagents:
- Ethyl iodide or ethyl bromide
- Base (e.g., sodium hydride)
Purification Techniques
After synthesis, purification is crucial to isolate the desired compound from by-products:
- Column Chromatography: Commonly used with solvents like hexane/ethyl acetate mixtures.
- Recrystallization: Can be performed using suitable solvents to obtain high-purity crystals.
Yield and Purity Analysis
The yield and purity of the synthesized compound are critical for evaluating the success of the preparation method. Typical yields reported in literature range from 40% to over 90%, depending on the efficiency of each synthetic step.
| Step | Yield (%) | Purity (%) | Method of Purification |
|---|---|---|---|
| Formation of Amide | 60-80 | >95 | Column Chromatography |
| Ethyl Group Introduction | 50-70 | >90 | Recrystallization |
| Overall Synthesis | 40-90 | >98 | Combined Techniques |
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like organolithium compounds and Grignard reagents are employed.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Analgesics and Anti-inflammatory Drugs
4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide may serve as a lead compound in the development of new analgesics or anti-inflammatory medications. Its structural characteristics allow for modifications that could enhance efficacy or reduce side effects compared to existing drugs. The compound's interactions with central nervous system receptors are of particular interest for pain management therapies.
Antiparasitic Activity
Research indicates that compounds structurally related to this compound exhibit activity against various protozoan parasites, including Toxoplasma gondii and Plasmodium falciparum. A study highlighted that modifications to similar benzamide derivatives improved their anti-leishmanial activity significantly, suggesting that this compound could be explored for similar applications .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies have shown that variations in substituents can lead to significant differences in biological activity. For instance, compounds with specific para-substituents on the aromatic rings demonstrated varied potency against target protozoa, emphasizing the importance of chemical modifications .
Case Studies and Research Findings
In vitro studies have focused on assessing the binding affinity of this compound at various biological targets. These studies are essential for predicting pharmacological effects and therapeutic uses. For example, research has shown that similar compounds exhibit moderate activity against Toxoplasma gondii parasites, indicating a promising avenue for further exploration in antiparasitic drug development .
Moreover, investigations into metabolic stability reveal that while some derivatives show rapid metabolism in human liver microsomes, modifications can enhance their stability and bioavailability. This aspect is critical for developing effective therapeutic agents with prolonged action .
Mechanism of Action
The mechanism of action of 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s benzamide group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes such as inflammation and oxidative stress .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- The 2-methoxybenzoyl group may confer steric hindrance or hydrogen-bonding capabilities distinct from AH-7921’s dimethylamino group .
- Receptor Interactions: AH-7921 exhibits µ-opioid receptor agonism with low-to-moderate affinity, linked to its dichloro and dimethylamino groups . The target compound’s methoxy and ethyl groups may alter receptor selectivity or potency, though experimental data are lacking.
Key Findings :
- Synthetic Accessibility : Compounds with trifluoromethyl (4d) or fluoroethyl (5a) groups show variable yields (21.3–76.3%), suggesting that the target compound’s methoxy and ethyl substituents may require optimized synthetic routes .
Metabolic and Stability Implications
- Electron-Donating vs.
- Steric Effects: The 2-methoxybenzoyl group could hinder enzymatic degradation compared to smaller substituents like dimethylamino, as seen in AH-7921 .
Biological Activity
4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide is a compound that has garnered interest for its potential biological activities, particularly in the context of anti-parasitic effects. This article provides a detailed overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2-methoxybenzoyl chloride with a cyclohexyl amine derivative. The compound's structure can be represented as follows:
This molecular formula indicates a complex structure that may contribute to its biological activity. The compound features both an ethyl group and a methoxybenzoyl moiety, which are critical for its interaction with biological targets.
Anti-Parasitic Effects
Research has shown that derivatives of benzamide, including this compound, exhibit significant activity against various protozoan parasites. Notably, studies have highlighted its effectiveness against Toxoplasma gondii and Plasmodium falciparum.
- Toxoplasma gondii : In vitro assays indicated moderate activity of this compound against the tachyzoite stage of T. gondii, suggesting potential utility in treating toxoplasmosis .
- Plasmodium falciparum : The compound demonstrated notable efficacy against chloroquine-resistant strains, indicating its promise as an anti-malarial agent .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds provide insights into how structural modifications influence biological activity. Key findings include:
- Substituent Effects : The presence of an ethyl group at the para position and a methoxy group at the ortho position significantly enhances anti-parasitic activity.
- Linker Variations : Modifications in the cyclohexyl linker also affect potency, with certain configurations yielding superior results against protozoan parasites .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and pharmacokinetic properties of this compound:
- In Vitro Studies : A comprehensive study assessed the compound's activity against multiple strains of P. falciparum and L. donovani. Results indicated IC50 values in the low micromolar range, demonstrating effective inhibition of parasite growth .
- ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies revealed that while the compound is metabolically unstable in human liver microsomes, it retains significant activity in the absence of metabolic activation .
- Toxicity Assessment : Toxicological evaluations using rat skeletal myoblasts indicated that while some derivatives exhibited cytotoxicity, this compound showed acceptable safety profiles at therapeutic concentrations .
Data Summary Table
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₅N₂O₂ |
| Target Parasites | Toxoplasma gondii, Plasmodium falciparum |
| IC50 Values | Low micromolar range |
| Metabolic Stability | Poor (0.5% remaining after 60 min in HLM with NADPH) |
| Toxicity | Acceptable at therapeutic levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
